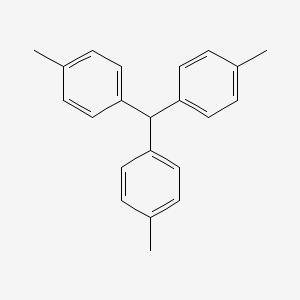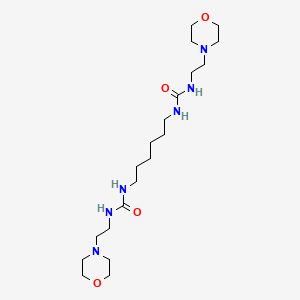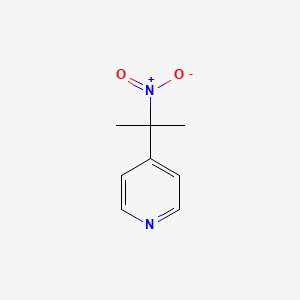
6,6-Dimethyl-8-nonene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-8-nonene-2,5-dione is an organic compound with the molecular formula C11H18O2. It is characterized by the presence of a nonene backbone with two methyl groups at the 6th position and two ketone groups at the 2nd and 5th positions. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-8-nonene-2,5-dione can be achieved through several synthetic routes. One common method involves the aldol condensation of 6,6-dimethyl-2,5-heptanedione with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the nonene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-8-nonene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The nonene double bond allows for electrophilic addition reactions, leading to substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic addition reactions may involve reagents like hydrogen halides (HX) or halogens (X2).
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of halogenated or other substituted nonenes.
Scientific Research Applications
6,6-Dimethyl-8-nonene-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-8-nonene-2,5-dione involves its interaction with molecular targets through its reactive ketone and nonene groups. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The pathways involved may include nucleophilic addition, electrophilic substitution, and redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- 3,5-Dimethyl-dihydro-pyran-2,6-dione
- 8-Dodecylsulfanyl-3,7-dimethyl-3,7-dihydro-purine-2,6-dione
Uniqueness
6,6-Dimethyl-8-nonene-2,5-dione is unique due to its specific arrangement of methyl and ketone groups on a nonene backbone
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
6,6-dimethylnon-8-ene-2,5-dione |
InChI |
InChI=1S/C11H18O2/c1-5-8-11(3,4)10(13)7-6-9(2)12/h5H,1,6-8H2,2-4H3 |
InChI Key |
OPDNONBPNDJXRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)C(C)(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















